molecular formula C22H17N3OS B12124307 [2-(1,3-benzothiazol-2-yl)pyridin-3-yl](2-methyl-2,3-dihydro-1H-indol-1-yl)methanone

[2-(1,3-benzothiazol-2-yl)pyridin-3-yl](2-methyl-2,3-dihydro-1H-indol-1-yl)methanone

Cat. No.: B12124307
M. Wt: 371.5 g/mol
InChI Key: RGHDMWNBMPGXMU-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-yl)pyridin-3-ylmethanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)pyridin-3-ylmethanone typically involves multi-step organic reactions. The process often begins with the preparation of the benzothiazole and pyridine intermediates, followed by their coupling with the indole derivative. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the stability and reactivity of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors and high-throughput screening methods, to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-yl)pyridin-3-ylmethanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, and catalysts to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives, depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(1,3-benzothiazol-2-yl)pyridin-3-ylmethanone is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions to explore new chemical pathways.

Biology

In biology, this compound is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, 2-(1,3-benzothiazol-2-yl)pyridin-3-ylmethanone is explored for its potential as a drug candidate. Its unique structure allows it to interact with various molecular targets, making it a subject of interest for drug discovery and development.

Industry

In industry, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)pyridin-3-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Properties

Molecular Formula

C22H17N3OS

Molecular Weight

371.5 g/mol

IUPAC Name

[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]-(2-methyl-2,3-dihydroindol-1-yl)methanone

InChI

InChI=1S/C22H17N3OS/c1-14-13-15-7-2-4-10-18(15)25(14)22(26)16-8-6-12-23-20(16)21-24-17-9-3-5-11-19(17)27-21/h2-12,14H,13H2,1H3

InChI Key

RGHDMWNBMPGXMU-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=C(N=CC=C3)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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